molecular formula C5H11F3O3SSi B1334205 (Trimethylsilyl)methyl trifluoromethanesulfonate CAS No. 64035-64-9

(Trimethylsilyl)methyl trifluoromethanesulfonate

Cat. No. B1334205
Key on ui cas rn: 64035-64-9
M. Wt: 236.29 g/mol
InChI Key: VMDMAAJZSXXCQV-UHFFFAOYSA-N
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Patent
US04504491

Procedure details

To a stirred solution of benzoylbenzaldehyde (2 g, 10 mmol) and 1,2-bis-(trimethoxysiloxy)ethane (2.3 g, 11 mmol) in dry dichloromethane (30 cm3) under N2 at room temperature was added trimethylsilylmethyl trifluoromethanesulphonate (5 drops). After stirring at 20° C. for 48 hours, pyridine (3 drops) was added followed by saturated NaHCO3 (20 cm3) and diethyl ether (20 cm3). The resulting mixture was stirred for 30 minutes. The ethereal layer was separated off and the aqueous layer extracted twice more with diethyl ether. The combined extracts were washed with water, dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1) and the solvent removed in vacuo to give 2-(3-benzoylphenyl)-1,3-dioxolane, nD20 1.5890. Yield 2.2 g (91.7%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
1,2-bis-(trimethoxysiloxy)ethane
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1C=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[Si](OC)(OC)[O:20][CH2:21][CH2:22][O:23][Si](OC)(OC)OC.[C:35]([O-])(O)=O.[Na+].C(OCC)C>ClCCl.FC(F)(F)S(OC[Si](C)(C)C)(=O)=O.N1C=CC=CC=1>[C:1]([C:2]1[CH:3]=[C:4]([CH:35]2[O:20][CH2:21][CH2:22][O:23]2)[CH:5]=[CH:6][CH:7]=1)(=[O:8])[C:9]1[CH:10]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=O)C=CC=C1
Name
1,2-bis-(trimethoxysiloxy)ethane
Quantity
2.3 g
Type
reactant
Smiles
CO[Si](OCCO[Si](OC)(OC)OC)(OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(S(=O)(=O)OC[Si](C)(C)C)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice more with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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